2-(4-fluorobenzamido)-N-(thiophen-2-ylmethyl)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide
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Description
2-(4-fluorobenzamido)-N-(thiophen-2-ylmethyl)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide is a useful research compound. Its molecular formula is C19H16FN3O2S2 and its molecular weight is 401.47. The purity is usually 95%.
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Mechanism of Action
Target of Action
Similar thiazole compounds have been shown to have significant effects onMycobacterium tuberculosis and insulin sensitivity .
Mode of Action
For instance, some thiazole derivatives have demonstrated antioxidant and free radical scavenging activities , which could contribute to their therapeutic effects.
Biochemical Pathways
Thiazole compounds have been associated with the modulation ofoxidative stress markers . They have been shown to increase levels of glutathione (GSH) , catalase (CAT) , and superoxide dismutase (SOD) , and decrease the level of malondialdehyde (MDA) .
Pharmacokinetics
Similar thiazole compounds have been designed with in silico admet prediction .
Result of Action
The compound has been shown to have significant effects on hyperglycemia , insulin sensitivity , and lipid profile . It has also demonstrated effects against hepatic and renal injury markers . Histopathological studies have shown that it can normalize the morphology of pancreatic islets and reduce inflammation and lesions in the liver .
Properties
IUPAC Name |
2-[(4-fluorobenzoyl)amino]-N-(thiophen-2-ylmethyl)-5,6-dihydro-4H-cyclopenta[d][1,3]thiazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16FN3O2S2/c20-12-5-3-11(4-6-12)17(24)23-19-22-16-14(7-8-15(16)27-19)18(25)21-10-13-2-1-9-26-13/h1-6,9,14H,7-8,10H2,(H,21,25)(H,22,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTJMQLYCTIUNNX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1C(=O)NCC3=CC=CS3)N=C(S2)NC(=O)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16FN3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
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